5-[Ethyl(benzylamino)]-1-phenyltetrazole
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Overview
Description
5-[Ethyl(benzylamino)]-1-phenyltetrazole is a chemical compound with the molecular formula C16H17N5 It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and an ethyl(benzylamino) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(benzylamino)]-1-phenyltetrazole typically involves the reaction of benzylamine with ethyl isocyanide and phenyl azide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(benzylamino)]-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-[Ethyl(benzylamino)]-1-phenyltetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Ethyl(benzylamino)]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to mimic the structure of certain biological molecules, allowing it to interact with various pathways in the body .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylamino)-1-phenyltetrazole
- 5-(Ethylamino)-1-phenyltetrazole
- 5-(Methyl(benzylamino))-1-phenyltetrazole
Uniqueness
5-[Ethyl(benzylamino)]-1-phenyltetrazole is unique due to the presence of both ethyl and benzylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66907-77-5 |
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Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C16H17N5/c1-2-20(13-14-9-5-3-6-10-14)16-17-18-19-21(16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
ZXYSXGVHVNFIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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